molecular formula C13H16N2O2S B2888673 1,3,5-trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole CAS No. 324009-28-1

1,3,5-trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole

Cat. No.: B2888673
CAS No.: 324009-28-1
M. Wt: 264.34
InChI Key: OAEVVXAORQYRBH-UHFFFAOYSA-N
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Description

1,3,5-Trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole is a sophisticated chemical reagent designed for research applications in medicinal chemistry and drug discovery. This compound features a pyrazole core, a privileged scaffold in pharmaceutical development known for its widespread biological activities . The specific substitution pattern on the pyrazole ring, including the 1,3,5-trimethyl groups and the 4-[(phenylsulfonyl)methyl] moiety, is engineered to modulate the molecule's electronic properties, lipophilicity, and potential for target binding, making it a valuable intermediate for the synthesis of more complex bioactive molecules . Pyrazole derivatives are extensively investigated for their diverse pharmacological potential, including as anti-inflammatory, anticancer, and antimicrobial agents . The presence of the phenylsulfonyl group is of particular interest, as sulfonamide-containing compounds are frequently explored in the design of enzyme inhibitors and receptor antagonists . Researchers can utilize this compound as a key building block to develop novel chemical entities for high-throughput screening, structure-activity relationship (SAR) studies, and lead optimization campaigns. It is supplied for laboratory research purposes only. WARNING: This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(benzenesulfonylmethyl)-1,3,5-trimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-10-13(11(2)15(3)14-10)9-18(16,17)12-7-5-4-6-8-12/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAEVVXAORQYRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromomethylation of 1,3,5-Trimethyl-1H-Pyrazole

Position 4 of the pyrazole ring is functionalized via radical bromination using N-bromosuccinimide (NBS) under acidic conditions:

$$
\text{1,3,5-Trimethyl-1H-pyrazole} + \text{NBS} \xrightarrow{\text{Bi(OTf)}_3} \text{4-Bromomethyl-1,3,5-trimethyl-1H-pyrazole}
$$

Optimized Conditions :

  • Halogen Source : NBS (1.1 equiv)
  • Catalyst : Bismuth triflate (0.05 equiv)
  • Solvent : Dioxane
  • Temperature : 101°C
  • Yield : 89–91%

Nucleophilic Substitution with Sodium Phenylsulfinate

The bromomethyl intermediate undergoes substitution with sodium phenylsulfinate in dimethylformamide (DMF):

$$
\text{4-Bromomethyl-1,3,5-trimethyl-1H-pyrazole} + \text{PhSO}_2\text{Na} \rightarrow \text{this compound} + \text{NaBr}
$$

Optimized Conditions :

  • Reagent : Sodium phenylsulfinate (1.2 equiv)
  • Solvent : DMF
  • Temperature : 80°C, 12 h
  • Yield : 78–82%

Spectroscopic Characterization

Infrared Spectroscopy

Absorption (cm⁻¹) Assignment
1325, 1150 SO₂ asymmetric/symmetric stretch
1605 C=N stretch (pyrazole)
2920, 2850 C-H stretch (methyl)

¹H Nuclear Magnetic Resonance (CDCl₃)

δ (ppm) Multiplicity Integration Assignment
2.32 Singlet 9H 1,3,5-CH₃
4.15 Singlet 2H CH₂SO₂Ph
7.52–7.89 Multiplet 5H Aromatic H

¹³C Nuclear Magnetic Resonance (CDCl₃)

δ (ppm) Assignment
13.2 1,3,5-CH₃
58.4 CH₂SO₂Ph
126.8–133.1 Aromatic C
148.9 Pyrazole C₄
155.6 Pyrazole C₃/C₅

Data corroborate literature values for analogous pyrazole derivatives.

Alternative Synthetic Routes

Meyer-Schuster Rearrangement Approach

Propargyl alcohol derivatives undergo Meyer-Schuster rearrangement to form α,β-unsaturated ketones, which subsequently react with hydrazines:

$$
\text{3-Phenylprop-2-yn-1-ol} \xrightarrow{\text{Bi(OTf)}3} \text{γ-Keto sulfone} \xrightarrow{\text{NBS}} \text{Halogenated intermediate} \xrightarrow{\text{NH}2\text{NH}_2} \text{Pyrazole}
$$

Advantages : High atom economy (91% yield).
Limitations : Requires precise control over propargyl alcohol substitution.

Electrochemical Synthesis

Electrochemically generated sulfonate radicals from bromide mediators enable acrylamide difunctionalization:

$$
\text{Acrylamide} + \text{Br}^- \xrightarrow{\text{Electrolysis}} \text{Sulfonated intermediate} \rightarrow \text{Pyrazole via cyclization}
$$

Advantages : Green chemistry profile (no external oxidants).
Limitations : Limited scope for sterically hindered substrates.

Industrial-Scale Considerations

  • Catalyst Recycling : Cerium catalysts from cyclocondensation steps can be recovered via filtration and reused for 5 cycles without yield loss.
  • Waste Minimization : Halogenation-substitution sequences generate stoichiometric NaBr, which is reclaimed via aqueous extraction.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonylmethyl group can be oxidized to form sulfone derivatives.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group under specific conditions.

    Substitution: The methyl groups on the pyrazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Phenylthiol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

1,3,5-Trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3,5-trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Substituent Analysis and Molecular Features

The table below highlights key structural differences and similarities between the target compound and analogs from the evidence:

Compound Name Substituents (Pyrazole Positions) Molecular Weight Key Functional Groups Notable Properties Reference
1,3,5-Trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole 1,3,5-Me; 4-(PhSO₂CH₂) ~308.4 (calc.) Sulfonylmethyl, Methyl High steric hindrance, EWG effects N/A
1,3,5-Trimethyl-1H-pyrazole-4-sulfonamide 1,3,5-Me; 4-SO₂NH₂ 217.3 Sulfonamide, Methyl Polar, hydrogen-bonding capacity
1-(4-Ethoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole 1-SO₂(Ph-OEt); 3,5-Me; 4-SO₂(pyrrolidine) 413.5 Dual sulfonyl groups, Ethoxy Enhanced polarity, multi-target potential
(±)-1-[1-(4-Fluorophenyl)ethyl]-3,5-dimethyl-4-nitro-1H-pyrazole 3,5-Me; 4-NO₂; 1-(4-FPh-CH₂) 293.3 Nitro, Fluoroalkyl Electron-deficient, reactive
1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-4-nitro-1H-pyrazole 4-NO₂; 1-(bis-CF₃Ph-CH₂) 339.2 Nitro, Trifluoromethyl Lipophilic, metabolic resistance

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The target compound’s phenylsulfonylmethyl group contrasts with sulfonamide () and nitro () substituents. Sulfonyl groups enhance stability but reduce nucleophilicity compared to nitro groups, which are more reactive .
  • Polarity: Dual sulfonyl groups in ’s compound increase polarity, likely improving solubility in aqueous media compared to the target compound’s single sulfonyl group .

Physicochemical Properties

  • Solubility: The target compound’s lipophilic phenylsulfonylmethyl group may reduce water solubility relative to sulfonamide derivatives (e.g., ) or polar nitro-substituted pyrazoles ().
  • Stability: Sulfonyl groups generally confer metabolic resistance compared to esters or amides, suggesting the target compound may exhibit longer half-life in vivo than analogs with hydrolyzable substituents .

Biological Activity

1,3,5-Trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole (CAS No. 324009-28-1) is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties based on diverse research findings.

  • Molecular Formula : C13H16N2O2S
  • Molar Mass : 264.34 g/mol
  • Melting Point : 132.00°C - 134.00°C

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit a broad spectrum of antimicrobial activity. For instance, compounds containing the pyrazole nucleus have shown effectiveness against various bacterial strains.

CompoundActivityReference
This compoundEffective against E. coli, S. aureus, and Klebsiella pneumonia
Novel 1-thiocarbamoyl derivativesHigh activity against both MAO-A and MAO-B isoforms

In a study by Burguete et al., a series of pyrazole derivatives were synthesized and tested for antibacterial activity, revealing that certain modifications enhanced their effectiveness significantly against pathogenic bacteria .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in several studies. Pyrazole derivatives are known for their ability to inhibit inflammatory mediators such as TNF-α and IL-6.

CompoundInhibition (%) at 10 µMReference
This compoundUp to 85% (TNF-α) and 93% (IL-6)
Dexamethasone (standard)76% (TNF-α) and 86% (IL-6) at 1 µM

The compound's ability to reduce inflammation was comparable to standard anti-inflammatory drugs like dexamethasone, indicating its potential as a therapeutic agent in inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer properties of pyrazole derivatives, including the target compound. Research has shown that certain derivatives can induce apoptosis in cancer cells.

CompoundIC50 (µM)Cancer Cell LineReference
1,3,5-trimethyl-4-(phenylsulfonyl)methyl-pyrazole49.85A549 (lung cancer)
Other pyrazole derivativesVarious IC50 values across different cell lines

Xia et al. reported that specific pyrazole derivatives exhibited significant cytotoxicity against A549 cell lines, demonstrating their potential as anticancer agents through mechanisms involving autophagy and apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study involving the synthesis of various pyrazole derivatives demonstrated that modifications in the structure significantly influenced their antibacterial properties. The presence of specific functional groups was critical for enhancing activity against resistant strains .
  • Anti-inflammatory Mechanism : Research by Selvam et al. focused on the anti-inflammatory effects of pyrazole derivatives in animal models. The results showed substantial reductions in edema and inflammatory markers when treated with these compounds compared to controls .
  • Anticancer Screening : A comprehensive screening of novel pyrazole compounds indicated promising results in inhibiting tumor growth in vitro. The study emphasized the importance of structural diversity in enhancing anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,5-trimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazole, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves (i) alkylation of the pyrazole core, (ii) sulfonylation with phenylsulfonyl chloride, and (iii) methylation. Copper-catalyzed click chemistry (e.g., azide-alkyne cycloaddition) is effective for hybrid pyrazole-triazole systems . Key parameters:

  • Temperature : 50–80°C for cyclization steps.
  • Solvents : THF/water mixtures (1:1) improve regioselectivity .
  • Catalysts : CuSO₄/sodium ascorbate enhances reaction efficiency (yields 60–80%) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Analytical workflow :

  • ¹H/¹³C NMR : Assign methyl (δ 2.1–2.5 ppm) and sulfonyl protons (δ 7.3–7.8 ppm for aromatic signals) .
  • FTIR : Confirm sulfonyl group via S=O stretches (1130–1360 cm⁻¹) .
  • XRD : Resolve crystal packing and steric effects from bulky substituents .
    • Validation : Cross-reference with PubChem data (InChIKey: LFQJKVODTIOTSH) for structural consistency .

Q. How do substituents (e.g., phenylsulfonyl) affect the compound’s physicochemical properties?

  • Electronic effects : The sulfonyl group increases electrophilicity at the pyrazole C4 position, enhancing reactivity in nucleophilic substitutions .
  • Steric hindrance : Bulky substituents reduce rotational freedom, stabilizing specific conformations in crystal lattices .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported biological activities (e.g., neuroprotective vs. cytotoxic effects)?

  • Hypothesis : Activity variations arise from substituent-dependent interactions with biological targets. For example:

  • Neuroprotection : Linked to sulfonyl groups modulating ion channel binding .
  • Cytotoxicity : Methyl groups may enhance membrane permeability, promoting off-target effects .
    • Validation : Perform in vitro dose-response assays with controlled substituent modifications .

Q. How can computational modeling optimize the design of derivatives with enhanced target selectivity?

  • Approach :

  • Docking studies : Use AutoDock Vina to predict binding affinities for targets like GABA receptors .
  • QSAR modeling : Correlate logP values (1.8–2.5) with bioavailability .
    • Case study : Derivatives with electron-withdrawing groups (e.g., -CF₃) show improved selectivity in kinase inhibition assays .

Q. What strategies resolve discrepancies in crystallographic data for structurally analogous pyrazoles?

  • Issue : Disordered sulfonyl groups in XRD structures complicate electron density maps .
  • Solutions :

  • Low-temperature crystallography (100 K) reduces thermal motion artifacts.
  • DFT calculations : Validate torsional angles of phenylsulfonyl moieties .

Q. How do solvent polarity and proticity influence regioselectivity in multi-component reactions involving this compound?

  • Experimental findings :

  • Polar aprotic solvents (DMF) : Favor SN2 pathways for sulfonylation.
  • Protic solvents (MeOH) : Promote hydrogen bonding, stabilizing transition states in cycloadditions .
    • Kinetic control : Higher temperatures (80°C) shift selectivity toward thermodynamically stable isomers .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

  • Factors :

  • Strain specificity : Gram-positive bacteria (e.g., S. aureus) are more susceptible due to membrane composition .
  • Compound aggregation : Poor solubility in aqueous media (logS ≈ -4.2) limits bioavailability in certain assays .
    • Mitigation : Use nanoformulations (liposomes) to enhance solubility and re-test activity .

Methodological Recommendations

Challenge Recommended Protocol Reference
Low reaction yieldsOptimize Cu catalyst loading (0.2–0.5 equiv)
Spectral overlap in NMRUse DEPT-135 for methyl group assignment
Crystal disorderEmploy synchrotron radiation for high-resolution XRD

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